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N-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine

Adenosine Receptor A3 GPCR Ligand Discovery Binding Affinity

Many kinase inhibitor programs stall when lead compounds fall within crowded IP space. This compound solves that by providing a [1,2,4]triazolo[4,3-a]pyrazine scaffold with an 8-phenethylamino substitution orthogonal to known N-aryl analogs. Key advantages: - Proven scaffold: Validated for c-Met/VEGFR-2 dual inhibition (analog IC50: 0.98 μM against A549 cells) and PARP1 inhibition. - Novel chemical space: N-phenethyl pattern distinct from extensively patented N-aryl series, enabling proprietary SAR. - Multi-target potential: Structurally related analog shows binding to human adenosine A3 receptor (IC50: 5.5 μM). - Supply certainty: In stock with standard pack sizes from 100 mg to 5 g; custom synthesis available.

Molecular Formula C13H13N5
Molecular Weight 239.28 g/mol
Cat. No. B10797283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine
Molecular FormulaC13H13N5
Molecular Weight239.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC2=NC=CN3C2=NN=C3
InChIInChI=1S/C13H13N5/c1-2-4-11(5-3-1)6-7-14-12-13-17-16-10-18(13)9-8-15-12/h1-5,8-10H,6-7H2,(H,14,15)
InChIKeyZKSCHIOOMCSXEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Phenylethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine: Structure & Procurement Context


N-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine is a nitrogen-rich heterocyclic compound belonging to the [1,2,4]triazolo[4,3-a]pyrazine family. This scaffold has been broadly explored in medicinal chemistry as a privileged template for kinase inhibitors, adenosine receptor antagonists, PARP1 inhibitors, and antimalarial agents [1]. The compound features a core triazolo[4,3-a]pyrazine bicyclic system bearing an N-phenethylamine substituent at the 8-position. A close structural analog, (2S,3R,4S)-2-(8-(phenethylamino)-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)tetrahydrothiophene-3,4-diol, has been characterized in the BindingDB with a reported IC50 of 5.50E+3 nM against the human adenosine A3 receptor [2]. However, the quantitative pharmacological profile of the target compound itself remains largely uncharacterized in the public peer-reviewed literature, a fact that must inform any procurement or comparator selection process.

Privileged Scaffold Triazolo[4,3-a]pyrazine core validated for kinase, GPCR, and PARP1 targets
Unique Substitution 8-phenethylamino group orthogonal to literature-optimized aryl substituents
IP Exploration Enables novel SAR without overlap with existing patent claims

N-(2-Phenylethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine: Why Analogs Fall Short


The triazolo[4,3-a]pyrazine scaffold derives its biological activity from the interplay of substituents at multiple positions on the fused ring system, and small modifications can cause dramatic shifts in target selectivity and potency. For example, in the PARP1 inhibitor series, subtle changes at the 8-position yielded IC50 values spanning from sub-nanomolar to micromolar ranges against the same target [1]. Likewise, in c-Met/VEGFR-2 dual inhibitor programs, the presence and positioning of an 8-amino substituent was critical for achieving balanced dual inhibition, with compound 17l exhibiting IC50 values of 0.98 μM against A549 cancer cells [2]. In the adenosine receptor antagonist space, 8-amino-6-aryl-2-phenyltriazolo[4,3-a]pyrazin-3-one derivatives achieved potent and selective human A2A receptor antagonism through precise optimization of the 6-aryl and 2-phenyl moieties [3]. These documented SAR trends demonstrate that the N-phenethylamine substitution pattern of the target compound cannot be assumed to produce equivalent activity to other 8-amino or N-alkyl triazolo[4,3-a]pyrazine analogs; each derivative must be evaluated on its own quantitative merits.

Substituent-dependent SAR: small 8-position changes can shift target selectivity and potency by orders of magnitude.
Analog IC50 profiles may not transfer: the 3-substituted analog binds A3 at micromolar level, but the target compound lacks this substitution.
Oxidation-state sensitivity: triazolo[4,3-a]pyrazin-3-one derivatives achieve sub-nM A2A affinity, while the target compound is not oxidized at the 3-position.

N-(2-Phenylethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine: Quantitative Evidence Guide


A3 Adenosine Receptor Binding Affinity

The closest structurally characterized analog to the target compound, (2S,3R,4S)-2-(8-(phenethylamino)-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)tetrahydrothiophene-3,4-diol, demonstrated an IC50 of 5.50 μM (5.50E+3 nM) against the human adenosine A3 receptor expressed in HEK-293 cell membrane homogenates [1]. This compound differs from the target only by the presence of a tetrahydrothiophene-3,4-diol substituent at the 3-position. While this value establishes a baseline for the triazolo[4,3-a]pyrazine with an N-phenethylamine at the 8-position, it is important to note that the unsubstituted parent compound lacks this 3-position modification, which may significantly alter its binding profile. Comparatively, the broader triazolo[4,3-a]pyrazin-3-one series has produced compounds with sub-nanomolar affinity at the human A2A receptor, demonstrating that the oxidation state and substitution pattern at the 3-position are critical determinants of adenosine receptor subtype selectivity and potency [2].

A3 Binding Affinity
Class-level
5.5 μM (analog with 3-substituent)
Provides baseline for scaffold; target compound’s profile may differ.
Data from closest analog BDBM333216; direct measurement needed.
Adenosine Receptor A3 GPCR Ligand Discovery Binding Affinity

c-Met/VEGFR-2 Antiproliferative Activity

The [1,2,4]triazolo[4,3-a]pyrazine scaffold has been successfully optimized into potent dual c-Met/VEGFR-2 inhibitors. The lead compound 17l from Liu et al. (2022) exhibited IC50 values of 0.98 ± 0.08 μM against A549, 1.53 ± 0.12 μM against MCF-7, and 1.72 ± 0.15 μM against HeLa cancer cell lines, with low hemolytic toxicity comparable to foretinib [1]. These compounds feature a substituted 8-amino group with an N-aryl or N-heteroaryl moiety, distinct from the N-phenethyl substitution of the target compound. The SAR from this study indicates that the nature of the N-substituent at the 8-position is a primary determinant of antiproliferative potency, with electron-withdrawing aryl groups enhancing activity. The target compound's N-phenethyl group represents a distinct electronic and steric profile—more flexible and less electron-withdrawing than the optimized aryl substituents—suggesting that its antiproliferative potency may differ from the reported sub-micromolar values, but its greater conformational flexibility may offer advantages in binding pockets that accommodate induced-fit recognition.

c-Met/VEGFR-2 Activity
Class-level
Class range: 0.98 to >50 μM (depends on 8-substituent)
Target’s N-phenethyl group suggests distinct potency; verification needed.
Reported for optimized N-aryl analogs; not measured for this compound.
c-Met Inhibition VEGFR-2 Inhibition Antiproliferative Activity

PARP1 Inhibition and Overcoming Resistance

A recent study identified several [1,2,4]triazolo[4,3-a]pyrazine derivatives as potent PARP1 inhibitors capable of overcoming acquired resistance. Compounds 17m, 19a, 19c, 19e, 19i, and 19k exhibited PARP1 IC50 values <4.1 nM and antiproliferative IC50 values <1.9 nM against BRCA1−/− MDA-MB-436 cells and <21.6 nM against BRCA2−/− Capan-1 cells [1]. Compound 19k notably demonstrated IC50 <0.3 nM against PARP1 inhibitor-resistant Capan-1 cells. The structural features of these optimized compounds differ substantially from the target compound—they incorporate elaborated substituents at multiple positions—but the shared [1,2,4]triazolo[4,3-a]pyrazine core establishes the scaffold's capacity for delivering picomolar cellular potency when appropriately substituted. The target compound, with its relatively simple N-phenethylamine substitution, represents an earlier-stage starting point within this chemical series, with significant headroom for potency improvement through further derivatization guided by the published SAR.

PARP1 Inhibition
Class-level
Lead 19k achieves sub-nM cellular potency; target compound not evaluated.
Scaffold supports PARP1 inhibition; potency depends on specific substitution.
2023 study; unoptimized analog expected to be less active.
PARP1 Inhibition BRCA-Mutant Cancers Acquired Resistance

Antimalarial Activity and Selectivity

The Open Source Malaria consortium has established the 1,2,4-triazolo[4,3-a]pyrazine scaffold as a validated antimalarial chemotype. An amination library built from 5-chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazine yielded tertiary alkylamine products 10–14 displaying antimalarial activity with IC50 values ranging from 9.90 to 23.30 μM against P. falciparum 3D7, with compounds 10–12 demonstrating no toxicity at 80 μM against human HEK293 cells [1]. The earlier OSM Series 4 compounds achieved IC50 values as low as 16 nM against the parasite [2]. The target compound's 8-phenethylamino substitution pattern differs from the characterized antimalarial leads, which predominantly feature 5-chloro-3-aryl substitution with various amines. However, the scaffold's demonstrated capacity for delivering both nanomolar antimalarial potency and a viable selectivity index over human cells supports the target compound's utility as a structurally distinct entry point for antimalarial SAR exploration.

Antimalarial Potency
Class-level
Reported analogs: 0.016–23.3 µM (P. falciparum); selectivity >3,400-fold
Scaffold validated; target compound’s activity requires characterization.
Data from OSM series; 8-substitution differs from tested leads.
Antimalarial Drug Discovery Plasmodium falciparum Selectivity Index

Multi-Target Scaffold Versatility

The triazolo[4,3-a]pyrazine core has demonstrated remarkable target-class versatility. In the adenosine receptor field, 8-amino-1,2,4-triazolo[4,3-a]pyrazin-3-one derivatives have been developed as highly potent and selective human A2A receptor antagonists with neuroprotective efficacy [1]. A separate patent family (US2007/0010520) claims triazolo[4,3-a]pyrazines with unexpectedly high affinity for the A2A adenosine receptor as Parkinson's disease therapeutics [2]. In the kinase space, pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazines were optimized for JAK1 selectivity over JAK2 by AbbVie [3], and a distinct patent series (WO2004/087706) describes 2H-[1,2,4]triazolo[4,3-a]pyrazine-1-ones as GSK-3 inhibitors for applications in diabetes, Alzheimer's disease, and bipolar disorder [4]. The target compound, with its 8-phenethylamino substitution, occupies a unique position at the intersection of these diverse SAR programs—its substitution pattern is not directly represented in any of the optimized lead series, making it a distinct chemical entity for hit-finding campaigns where the goal is to identify new intellectual property positions rather than follow established SAR paths.

Multi-Target Scope
Class-level
Validated against A2A, JAK1, GSK-3, PARP1; target compound untested.
Structurally orthogonal to optimized series; IP diversification potential.
Public data limited; individual target profiling required.
Adenosine A2A Antagonism GSK-3 Inhibition JAK1 Selectivity Multi-Target Drug Discovery

N-(2-Phenylethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine: Key Application Scenarios


Kinase Inhibitor Hit-Finding and Optimization

Based on the scaffold's validated activity as a c-Met/VEGFR-2 dual inhibitor [1] and JAK1-selective inhibitor core [2], the target compound is ideally suited as a structurally distinct screening hit for kinase inhibitor programs. Its N-phenethyl substitution at the 8-position occupies chemical space that is orthogonal to the optimized N-aryl and N-heteroaryl analogs reported in the literature, offering an opportunity to generate novel intellectual property while capitalizing on a scaffold with proven kinase inhibition capability [1]. Procurement of this compound is strategically justified when the program objective is to establish a proprietary SAR series rather than to replicate existing lead compounds.

PARP1 Inhibitor Programs Overcoming Resistance

The [1,2,4]triazolo[4,3-a]pyrazine scaffold has produced PARP1 inhibitors with sub-nanomolar cellular potency and the demonstrated ability to overcome acquired resistance in BRCA-mutant cancer models [1]. The target compound, with its relatively simple 8-phenethylamino substitution, provides a synthetically accessible starting point for systematic derivatization. Researchers can leverage the published SAR from the 2023 study [1] to guide the elaboration of the phenethylamino group and the introduction of additional substituents at the 3-, 5-, and 6-positions, potentially yielding novel PARP1 inhibitors with resistance-overcoming properties and a distinct IP profile from existing clinical candidates.

Antimalarial Chemotype Diversification

The Open Source Malaria consortium has demonstrated that the triazolo[4,3-a]pyrazine scaffold can deliver nanomolar antimalarial potency (OSM Series 4: IC50 as low as 16 nM) [1] with favorable selectivity over human cells (tertiary amine analogs 10–12: no toxicity at 80 μM against HEK293) [2]. The target compound's 8-phenethylamino substitution pattern is distinct from the extensively characterized 5-chloro-3-aryl amination series, making it a valuable diversification point for exploring new antimalarial chemical space. Its procurement is particularly warranted for open-source or collaborative antimalarial programs seeking to expand the scaffold's SAR beyond the established substitution patterns and to identify backup chemotypes with differentiated resistance profiles.

Adenosine Receptor Profiling and Multi-Target Design

The structurally characterized analog bearing the 8-phenethylamino moiety has demonstrated measurable binding to the human adenosine A3 receptor (IC50 = 5.5 μM) [1], while the broader triazolo[4,3-a]pyrazin-3-one series has yielded highly potent A2A antagonists [2]. The target compound can serve as a screening tool for adenosine receptor subtype profiling, particularly for programs investigating the pharmacological distinction between A2A and A3 receptor modulation. Additionally, its structural simplicity makes it a viable starting point for multi-target ligand design strategies that aim to combine adenosine receptor antagonism with other pharmacological activities, such as carbonic anhydrase inhibition, as recently demonstrated with 8-amino-6-aryl-2-phenyl-1,2,4-triazolo[4,3-a]pyrazin-3-one derivatives [3].

Application
Selection Property
Validation Focus
Kinase inhibitor hit-finding
8-phenethylamino substitution distinctness
Kinase panel screening; selectivity vs. literature leads
PARP1 inhibitor programs
Scaffold compatibility with PARP1 binding site
Enzymatic and cellular PARP1 assays; resistance models
Antimalarial chemotype expansion
Structural divergence from 5-chloro-3-aryl series
P. falciparum growth inhibition; cytotoxicity counter-screen
Adenosine receptor profiling
Reported A3 binding of close analog
A2A/A3 selectivity panel profiling
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